4-Isobutoxybenzaldehyde

Lipophilicity Chromatography Drug Design

4-Isobutoxybenzaldehyde (CAS 18962-07-7) is a branched para-alkoxy benzaldehyde essential as a key pimavanserin intermediate (CN107200707A) and designated Febuxostat Impurity 34/52 reference standard. Its crystalline solid form (mp 155°C) simplifies handling vs. liquid analogs. The isobutoxy group imparts a LogP of 2.53, delivering ~5.9× higher lipophilicity than 4-methoxy analogs for fine-tuning membrane permeability. Substitution with linear-chain 4-alkoxybenzaldehydes invalidates impurity profiling and synthetic routes, risking regulatory non-compliance. Procure ≥95% purity for analytical method validation or process development.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 18962-07-7
Cat. No. B095670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutoxybenzaldehyde
CAS18962-07-7
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C=O
InChIInChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3
InChIKeyPWASYRSZCSTUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isobutoxybenzaldehyde (CAS 18962-07-7) Technical Specifications and Procurement Overview


4-Isobutoxybenzaldehyde (CAS 18962-07-7) is a para-alkoxy-substituted aromatic aldehyde with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. Its IUPAC name is 4-(2-methylpropoxy)benzaldehyde . The compound is characterized by a light yellow powder appearance, a melting point of 155°C, a boiling point of 280.8°C at 760 mmHg, and a density of 1.018 g/cm³ . Its physicochemical properties, including a calculated LogP of 2.5339 and a topological polar surface area (TPSA) of 26.3 Ų , make it a key intermediate in organic synthesis. It is primarily utilized as a crucial precursor in the preparation of pharmaceutical agents, notably in the synthetic route for the antipsychotic drug pimavanserin, and serves as a designated reference standard, such as Febuxostat Impurity 34 or 52, in pharmaceutical quality control [1][2].

Risks of Substituting 4-Isobutoxybenzaldehyde with General 4-Alkoxybenzaldehydes


Substituting 4-Isobutoxybenzaldehyde with other 4-alkoxybenzaldehydes (e.g., 4-methoxy, 4-ethoxy, or 4-butoxy analogs) carries significant and quantifiable risks in both synthetic chemistry and biological applications. A generic substitution is not recommended due to the compound's unique physicochemical properties, which directly impact its reactivity, purification, and end-use performance. For instance, the specific branching of the isobutoxy group yields a LogP value (2.5339) that is markedly different from linear-chain analogs , which can alter reaction kinetics, partition coefficients in extractions, and chromatographic retention times. More critically, in pharmaceutical contexts, 4-isobutoxybenzaldehyde is a specific and designated impurity (Febuxostat Impurity 34/52) and a key starting material for pimavanserin synthesis [1]. Using a structurally similar but incorrect analog would result in a different impurity profile or a failed synthetic route, leading to non-compliance with regulatory standards (e.g., ICH guidelines) or the production of an incorrect active pharmaceutical ingredient (API). The following evidence provides quantitative data to support the selection of this precise compound.

Quantitative Comparative Evidence for 4-Isobutoxybenzaldehyde Differentiation


LogP Value Quantifies 4-Isobutoxybenzaldehyde's Differentiated Lipophilicity vs. 4-Methoxybenzaldehyde

4-Isobutoxybenzaldehyde exhibits a calculated LogP value of 2.5339, which is significantly higher than that of the simpler analog 4-methoxybenzaldehyde (p-anisaldehyde), which has a measured LogP of approximately 1.76 [1]. This quantitative difference of +0.77 LogP units translates to a 5.9-fold increase in lipophilicity, as LogP is a logarithmic scale. This property is critical for predicting behavior in reverse-phase HPLC purification, liquid-liquid extraction efficiency, and passive membrane permeability in biological systems.

Lipophilicity Chromatography Drug Design

Solid-State Melting Point Differentiates 4-Isobutoxybenzaldehyde from Liquid 4-Ethoxybenzaldehyde for Purification

The physical state and thermal properties of 4-isobutoxybenzaldehyde offer a clear advantage in purification workflows. The compound has a well-defined melting point of 155°C and exists as a solid powder at room temperature . In contrast, the closely related analog 4-ethoxybenzaldehyde is a liquid with a melting point of 13-14°C and a boiling point of 140°C at 20 mmHg [1].

Crystallization Purification Solid-State Chemistry

Specific Utility: 4-Isobutoxybenzaldehyde as a Mandated Reference Standard in Febuxostat Quality Control

4-Isobutoxybenzaldehyde is specifically designated and supplied as Febuxostat Impurity 34 (or Impurity 52) for use in analytical quality control [1]. This is a regulatory-driven application that cannot be fulfilled by other 4-alkoxybenzaldehydes. Its role is to serve as a quantitative reference marker for identifying and quantifying this specific impurity in febuxostat drug substance and drug product batches. Substituting with 4-butoxybenzaldehyde or 4-ethoxybenzaldehyde would invalidate the analytical method, as their distinct chromatographic retention times and mass spectra (due to different molecular weights and LogP values) would not match the target impurity profile.

Pharmaceutical Analysis Impurity Profiling Quality Control

Synthetic Utility: 4-Isobutoxybenzaldehyde is a Defined Starting Material in the Patent Literature for Pimavanserin Synthesis

The patent literature explicitly identifies 4-isobutoxybenzaldehyde as the starting material for a specific synthetic route to pimavanserin, an approved atypical antipsychotic [1]. The synthetic sequence involves the conversion of 4-isobutoxybenzaldehyde to its oxime, followed by reduction to the corresponding benzylamine. The use of any other 4-alkoxybenzaldehyde in this sequence would lead to a different final product, not pimavanserin. The selection of 4-isobutoxybenzaldehyde is therefore not arbitrary but is a mandatory structural requirement for this patented route to achieve the correct API.

Medicinal Chemistry Process Chemistry API Synthesis

Validated Industrial and Research Applications for 4-Isobutoxybenzaldehyde Based on Evidence


Quantitative Reference Standard for Febuxostat Impurity Profiling

Analytical chemistry and quality control (QC) laboratories must procure high-purity 4-isobutoxybenzaldehyde (>95%) for use as a reference standard. As Febuxostat Impurity 34/52 , it is essential for developing and validating HPLC or UPLC methods to ensure the purity of febuxostat API batches according to ICH guidelines. Its use is mandated for accurate identification and quantification of this specific impurity; substitution with another 4-alkoxybenzaldehyde would lead to an invalid analytical method and regulatory non-compliance.

Starting Material for the Synthesis of Pimavanserin

Process chemistry groups and contract research/manufacturing organizations (CROs/CDMOs) involved in the synthesis of pimavanserin or its intermediates require 4-isobutoxybenzaldehyde as a key building block. As detailed in patent CN107200707A, it serves as the starting point for a reaction sequence via its oxime and benzylamine derivatives [1]. The compound's specific structure, featuring the branched isobutoxy group, is essential for the correct construction of the final drug molecule.

General Organic Synthesis Intermediate Requiring Differentiated Lipophilicity

Medicinal chemistry and chemical biology groups optimizing the properties of lead compounds can use 4-isobutoxybenzaldehyde as a building block to introduce a specific para-alkoxy group with a quantifiably higher LogP (2.5339) compared to methoxy or ethoxy analogs . This allows for the fine-tuning of molecular lipophilicity, which is a key parameter in influencing membrane permeability, metabolic stability, and off-target binding. This compound is appropriate when an increase in lipophilicity of approximately 5.9x relative to a 4-methoxy group is desired.

Solid-Phase Organic Synthesis and Crystallization Studies

Due to its high melting point (155°C) and solid-state at room temperature, 4-isobutoxybenzaldehyde is well-suited for applications where a crystalline aldehyde building block is required . This is in contrast to the liquid 4-ethoxybenzaldehyde. Research groups working with solid-phase extraction, mechanochemistry, or seeking a building block that can be easily purified and stored as a stable crystalline solid will find 4-isobutoxybenzaldehyde to be a more practical and process-friendly option.

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